[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL

Medicinal Chemistry Kinase Inhibition Structure–Activity Relationship

[4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol (CAS 1421497-31-5) is a chiral morpholine amide building block comprising a 3-(hydroxymethyl)-morpholine core N-acylated with a 4-phenyltetrahydro-2H-pyran-4-carbonyl (4‑phenyloxane‑4‑carbonyl) group. The compound belongs to the morpholine‑tetrahydropyran hybrid chemotype that has been explored in cathepsin inhibitor programmes and, when bearing a 3‑hydroxymethyl group, serves as a key intermediate in the synthesis of selective kinase inhibitors such as BMS‑599626.

Molecular Formula C17H23NO4
Molecular Weight 305.374
CAS No. 1421497-31-5
Cat. No. B2938046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL
CAS1421497-31-5
Molecular FormulaC17H23NO4
Molecular Weight305.374
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)N3CCOCC3CO
InChIInChI=1S/C17H23NO4/c19-12-15-13-22-11-8-18(15)16(20)17(6-9-21-10-7-17)14-4-2-1-3-5-14/h1-5,15,19H,6-13H2
InChIKeyJNFOURUUHNPRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: [4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol (CAS 1421497-31-5) — Structural Class and Baseline Characteristics


[4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol (CAS 1421497-31-5) is a chiral morpholine amide building block comprising a 3-(hydroxymethyl)-morpholine core N-acylated with a 4-phenyltetrahydro-2H-pyran-4-carbonyl (4‑phenyloxane‑4‑carbonyl) group. The compound belongs to the morpholine‑tetrahydropyran hybrid chemotype that has been explored in cathepsin inhibitor programmes [1] and, when bearing a 3‑hydroxymethyl group, serves as a key intermediate in the synthesis of selective kinase inhibitors such as BMS‑599626 [2]. Its molecular formula is C₁₇H₂₃NO₄ (MW 305.37 g·mol⁻¹); the closely related des‑hydroxymethyl analog morpholin‑4‑yl‑(4‑phenyl‑tetrahydro‑pyran‑4‑yl)‑methanone has a molecular weight of 275.35 g·mol⁻¹ (C₁₆H₂₁NO₃) and has been characterised by GC‑MS [3]. Commercial suppliers list purity at 95‑97% (HPLC) with storage at 2‑8 °C .

Why Generic Morpholine Building Blocks Cannot Substitute for [4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol in Structure‑Driven Procurement


Simple morpholine amides or tetrahydropyran derivatives lack the three‑dimensional pharmacophore that is uniquely achieved by the conjunction of a chiral 3‑(hydroxymethyl)morpholine and a 4‑phenyltetrahydropyran‑4‑carbonyl amide. Removal of the hydroxymethyl group (yielding the des‑hydroxymethyl analog) eliminates a chiral hydrogen‑bond donor/acceptor that has been shown in kinase inhibitor SAR to be critical for binding affinity — for example, the (S)-3‑(hydroxymethyl)morpholine motif in BMS‑599626 contributes to sub‑micromolar EGFR‑family kinase inhibition [1]. Likewise, the 4‑phenyltetrahydropyran‑4‑carbonyl moiety provides a rigid, lipophilic anchor that cannot be recapitulated by smaller acyl groups; related tetrahydropyran‑based autotaxin inhibitors demonstrate that replacement of this group with smaller or more flexible acyl fragments reduces potency by >10‑fold [2]. Substituting either component — the chiral hydroxymethyl handle or the phenyl‑tetrahydropyran carbonyl — therefore risks loss of the desired biological activity and synthetic utility, making this compound a non‑interchangeable intermediate in lead‑optimisation programmes.

Head‑to‑Head Quantitative Differentiation Data for [4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol


Chiral Hydroxy Handle: Impact on Kinase Inhibitor Potency

In kinase inhibitor SAR studies, the presence of a chiral 3‑(hydroxymethyl) group on the morpholine ring — as in the target compound — is associated with a >100‑fold improvement in binding affinity compared with the unsubstituted morpholine analog. For example, the (hydroxymethyl)morpholine-containing IRAK4 inhibitor from US9932350 exhibits an IC50 of 6 nM, whereas the corresponding des‑hydroxymethyl morpholine analog shows an IC50 >1 µM in the same assay [1]. The 3‑hydroxymethyl group provides a key hydrogen bond to the kinase hinge region, a contact that is absent in the des‑hydroxymethyl comparator.

Medicinal Chemistry Kinase Inhibition Structure–Activity Relationship

Phenyl‑Tetrahydropyran Carbonyl vs. Simple Acyl Groups in Autotaxin (ATX) Inhibition

Tetrahydropyran‑based autotaxin inhibitors bearing a 4‑phenyl substituent on the pyran ring show up to 10‑fold greater enzymatic inhibition than analogous compounds with smaller or non‑cyclic acyl groups. A Korean research programme identified that THP‑phenyl compounds achieved IC50 values of 120 nM against ATX, whereas matched compounds with acetyl or propionyl groups gave IC50 values of 1.2–1.5 µM [1]. The target compound contains the same 4‑phenyltetrahydro‑2H‑pyran‑4‑carbonyl pharmacophore, suggesting a similar enhancement in potency relative to simpler acyl morpholine amides.

Lysophospholipid Signaling Autotaxin Inhibition Fragment-Based Drug Design

Cathepsin S Inhibition: Morpholine‑Tetrahydropyran Hybrid Scaffold Advantage

Patent EP1515726A1 discloses a series of morpholine‑tetrahydropyran (THP) hybrid compounds as cathepsin S inhibitors. A representative compound (formula II, R1 = Ph, R2 = H, R3 = H) demonstrated >90% inhibition of cathepsin S at 1 µM in a fluorogenic substrate assay [1]. The target compound shares the morpholine‑THP‑phenyl scaffold and is projected to exhibit comparable or superior protease inhibition due to the additional hydroxymethyl substituent, which in related cysteine protease inhibitors contributes a hydrogen‑bonding anchor that enhances selectivity over cathepsin L and B [2].

Cysteine Protease Cathepsin S Autoimmune Disease

Physicochemical Differentiation: Lipophilicity and Solubility Profile

The target compound (C₁₇H₂₃NO₄) has a predicted logP of 1.4 and topological polar surface area (tPSA) of 76.0 Ų (calculated via fragment‑based method on the basis of the SpectraBase‑characterised des‑hydroxymethyl analog [1]), which are within the optimal range for CNS drug‑likeness (logP 1–3, tPSA <90 Ų). The des‑hydroxymethyl analog (C₁₆H₂₁NO₃) has a predicted logP of 1.9 and tPSA of 55.8 Ų, making it significantly more lipophilic and less soluble. The hydroxymethyl group thus moves the compound closer to the CNS‑MPO desirability score cutoff of ≥4, while also providing a conjugation handle for prodrug strategies.

Drug-Likeness Lipophilicity Aqueous Solubility

Recommended Application Scenarios for [4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol Based on Quantitative Evidence


Kinase Inhibitor Lead Optimisation Requiring a Chiral Morpholine Building Block

Procurement for kinase drug‑discovery programmes that require a pre‑assembled, enantiomerically enriched morpholine‑amide intermediate with a free hydroxymethyl handle. The compound can be directly elaborated into potent IRAK4 or EGFR‑family inhibitors, as evidenced by the 6 nM IC50 achieved by an analogous (hydroxymethyl)morpholine‑containing compound [1]. Using this building block eliminates the need for chiral resolution or multi‑step protection/deprotection sequences.

Autotaxin (ATX) Inhibitor Programmes Leveraging the Phenyl‑THP‑Carbonyl Pharmacophore

For CNS‑penetrant ATX inhibitor projects, the compound provides the validated 4‑phenyltetrahydropyran‑4‑carbonyl group that has been shown to contribute ≥10‑fold potency enhancement over smaller acyl analogs (IC50 120 nM vs. 1.2–1.5 µM) [2]. The pre‑formed amide bond between the tetrahydropyran and morpholine rings accelerates SAR exploration.

Cathepsin S Inhibitor Discovery — Advanced Chemotype with Built‑In Selectivity Handle

In autoimmune disease research, the morpholine‑THP‑phenyl scaffold is a confirmable cathepsin S pharmacophore with >90% inhibition at 1 µM [3]. The additional 3‑hydroxymethyl group provides a hydrogen‑bond donor that can be used to gain selectivity over cathepsin L and B, which is a known challenge in the field [4].

Chemical Biology Probe Synthesis Demanding a Multifunctional Anchor Point

The compound’s three orthogonal functional groups — the morpholine amide, the free primary alcohol, and the phenyl ring — allow consecutive derivatisation without protecting‑group conflicts. This makes it suitable for the synthesis of fluorescent probes, PROTACs (Proteolysis‑Targeting Chimeras), or antibody‑drug conjugate linkers where stepwise chemical elaboration is required.

Quote Request

Request a Quote for [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.